FABP4 and FABP5 Inhibitory Potency vs. Unsubstituted Benzamide Analog
The patent discloses a series of non‑annulated thiophenylamides with measured IC50 values for FABP4 and FABP5. The target compound, bearing a meta‑dimethylamino group, is expected to exhibit dual FABP4/5 inhibition, but explicit IC50 data for this specific compound are not provided in the US 9,353,102 B2 patent text [1]. The structurally closest unsubstituted analog, N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide (CAS 2034496-59-6, exemplified as Reference Example 1 in the patent), serves as the baseline for this series [1].
| Evidence Dimension | FABP4 and FABP5 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not explicitly reported in US 9,353,102 B2 |
| Comparator Or Baseline | N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide (CAS 2034496-59-6): FABP4 IC50 and FABP5 IC50 values are not disclosed in the patent text |
| Quantified Difference | Cannot be calculated |
| Conditions | FABP4 and FABP5 inhibition assays as described in US 9,353,102 B2 |
Why This Matters
Without publicly available potency data, head‑to‑head selection between these two compounds cannot be based on target inhibition; procurement decisions must rely on other factors such as synthetic tractability, purity, or known off‑target profiles.
- [1] Buettelmann, B., Ceccarelli, S.M., Kuehne, H., Kuhn, B., Neidhart, W., Obst Sander, U., & Richter, H. (2015). Non-annulated thiophenylamides. U.S. Patent No. 9,353,102 B2. Hoffmann-La Roche Inc. View Source
